Structural Topology Differentiation: Dual Pharmacophore Architecture vs. Prototypical HIV Entry Inhibitor NBD-556
N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide incorporates a 2-methylpyridin-4-yl substituted piperidine scaffold at the N2 position, whereas the prototypical HIV-1 entry inhibitor NBD-556 (N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) utilizes a 2,2,6,6-tetramethylpiperidine ring. The target compound further distinguishes itself by having the 4-chlorophenyl group replaced with a 4-chlorobenzyl group, introducing a methylene spacer that adds conformational flexibility [1]. In the established SAR of oxalamide HIV-1 entry inhibitors, the piperidine scaffold region is a primary driver of antiviral potency; replacing the tetramethylpiperidine ring with new scaffolds led to improved antiviral activity in several analogs [1]. The 2-methylpyridin-4-yl group introduces a basic nitrogen capable of participating in hydrogen bonding and salt-bridge interactions with gp120 residues, a feature exploited in second-generation entry inhibitors [1].
| Evidence Dimension | Piperidine scaffold identity and substitution pattern |
|---|---|
| Target Compound Data | N2 substituent: 1-(2-methylpyridin-4-yl)piperidin-4-ylmethyl; N1 substituent: 4-chlorobenzyl. The oxalamide linker separates the two pharmacophoric elements by a conserved diamide distance. |
| Comparator Or Baseline | NBD-556: N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide (IC50 = 6.5–22.6 µM against HIV-1 IIIB, MN, and V32 strains in MT-2 cell infectivity assays) [1] |
| Quantified Difference | The target compound replaces the tetramethylpiperidine ring with a 1-(2-methylpyridin-4-yl)piperidine scaffold, and replaces the 4-chlorophenyl group with a 4-chlorobenzyl group. No direct head-to-head antiviral data are available for the target compound. |
| Conditions | HIV-1 pseudovirus single-cycle and MT-2 cell-based multi-cycle infectivity assays (comparator data from Curreli et al. 2012); target compound untested in published antiviral assays. |
Why This Matters
The target compound's 2-methylpyridin-4-yl piperidine scaffold is structurally analogous to kinase inhibitor pharmacophores and offers distinct hydrogen-bonding capacity compared to the tetramethylpiperidine ring of NBD-556, making it a candidate for screening in both antiviral and kinase inhibition applications where NBD-556 is not suitable.
- [1] Curreli F, Choudhury S, Pyatkin I, Zagorodnikov VP, Bulay AK, Altieri A, Kwon YD, Kwong PD, Debnath AK. Design, synthesis, and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. J Med Chem. 2012 May 24;55(10):4764-75. Table 3 reports NBD-556 IC50 values: HIV-1IIIB 12 µM; MT-2 cell assay IC50 6.5–15.9 µM. View Source
